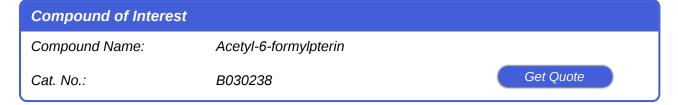


Spectroscopic data of Acetyl-6-formylpterin (UV-Vis, NMR, Mass Spec)

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Spectroscopic Profile of Acetyl-6-formylpterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-6-formylpterin (Ac-6-FP), a derivative of the folic acid photodegradation product 6-formylpterin (6-FP), is a molecule of significant interest in immunology and drug development. It is recognized as a potent inhibitor of mucosal-associated invariant T (MAIT) cell activation. A thorough understanding of its physicochemical properties is paramount for its application in research and therapeutic development. This technical guide provides a consolidated overview of the available spectroscopic data for Acetyl-6-formylpterin and its immediate precursor, 6-formylpterin. Due to the limited availability of direct experimental spectra for Acetyl-6-formylpterin in the public domain, this guide also presents data for 6-formylpterin to offer a comparative analysis and predict the spectroscopic characteristics of its acetylated form. Detailed experimental protocols for the synthesis of Acetyl-6-formylpterin are also provided.

Chemical Structure and Properties

Acetyl-6-formylpterin, systematically named N-(6-formyl-3,4-dihydro-4-oxo-2-pteridinyl)-acetamide, is characterized by a pteridine core with a formyl group at the 6-position and an acetyl group on the amino group at the 2-position.



Property	Value	Source
Chemical Name	N-(6-formyl-3,4-dihydro-4-oxo- 2-pteridinyl)-acetamide	[1]
Synonyms	Ac-6-FP, 2-Acetamido-6- formylpteridin-4-one, NSC 129965	[1]
CAS Number	29769-49-1	[1]
Molecular Formula	C ₉ H ₇ N ₅ O ₃	[1]
Molecular Weight	233.18 g/mol	

Spectroscopic Data UV-Visible Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of a molecule provides information about its electronic transitions. The pterin ring system is a strong chromophore.

Compound	Solvent	λmax (nm)	Source
Acetyl-6-formylpterin	Not Specified	284	[1]
6-formylpterin	Aqueous (pH 4.5-6.0)	Not explicitly stated, but is a known photoproduct studied by UV-Vis	[2][3]

The acetylation of the 2-amino group is expected to cause a slight shift in the absorption maximum compared to 6-formylpterin due to the alteration of the electronic properties of the pterin ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. While experimental NMR data for **Acetyl-6-formylpterin** is not readily available in the reviewed



literature, data for a related compound and general principles of N-acetylation effects can provide valuable insights.

¹H NMR Data (Predicted and Comparative)

Compound	Proton	Chemical Shift (δ, ppm)	Notes	Source
Acetyl-6- formylpterin (Predicted)	-СНО	~9.9-10.1	The formyl proton is expected to be highly deshielded.	
Pterin H-7	~9.0-9.2	The proton on the pterin ring is in an electron- deficient environment.		
-NHCOCH₃	~2.2-2.5	The methyl protons of the acetyl group.	_	
5,8-dihydro-6- formylpterin	-CHO	9.95	Signals observed for a related reduced pterin.	[1]
Pterin H-7	9.05	[1]		

¹³C NMR Data (Predicted)

Predicting the ¹³C NMR spectrum of **Acetyl-6-formylpterin** involves considering the pterin core, the formyl group, and the acetyl group. The carbonyl carbons of the formyl and acetyl groups, as well as the carbon of the pterin ring attached to the formyl group, are expected to have characteristic downfield shifts.

Mass Spectrometry (MS)



Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Compound	lonization Mode	[M+H]+ (m/z)	Key Fragments Source (Predicted)
Acetyl-6- formylpterin	ESI	234.06	Loss of the acetyl group (-42 Da), loss of the formyl group (-29 Da), and fragmentation of the pterin ring.
6-formylpterin	Not Specified	192.05	Fragmentation of the pterin ring.

N-acetylation introduces a stable functional group that can influence the fragmentation pattern, often leading to a characteristic loss of ketene (CH₂=C=O, 42 Da).

Experimental Protocols Synthesis of Acetyl-6-formylpterin

The following protocol is adapted from available literature for the synthesis of **Acetyl-6-formylpterin** from 6-formylpterin.

Materials:

- 6-formylpterin
- Acetic acid
- Acetic anhydride
- Isopropyl alcohol (IPA)
- Water



- Activated carbon
- Sodium hydroxide (NaOH) pellets (for desiccator)

Procedure:

- To a mixture of 250 ml of acetic acid and 250 ml of acetic anhydride, add 5 g of finely ground
 6-formylpterin.
- Heat the suspension under reflux with stirring until most of the solid dissolves (approximately 6 hours).
- Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 ml of acetic acid.
- Evaporate the filtrate to a volume of approximately 70 g using a rotary evaporator.
- Allow the solution to stand at 4°C overnight to precipitate the crude **Acetyl-6-formylpterin**.
- Collect the precipitate by filtration, wash the filter cake with 20 ml of cold acetic acid, and dry in a vacuum desiccator over NaOH.

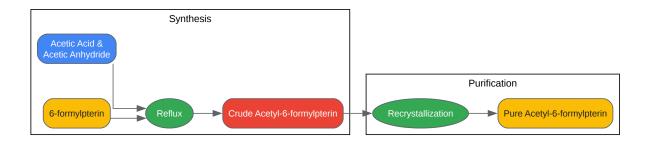
Recrystallization:

- Heat 150 ml of a 1:1 (v/v) mixture of isopropyl alcohol and water to boiling.
- Add the crude Acetyl-6-formylpterin to the boiling solvent and stir until dissolved (approximately 3 minutes).
- Add 1.3 g of activated carbon and stir for an additional 3 minutes.
- Filter the hot solution to remove the activated carbon.
- Cool the filtrate in an ice bath and then evaporate to a volume of about 50 ml using a rotary evaporator.
- Allow the solution to stand at 3°C overnight.



- Collect the purified **Acetyl-6-formylpterin** crystals by filtration, wash with 20 ml of cold 1:1 IPA/water, followed by 20 ml of IPA.
- Dry the final product in a vacuum desiccator over NaOH.

Diagrams Synthesis Workflow

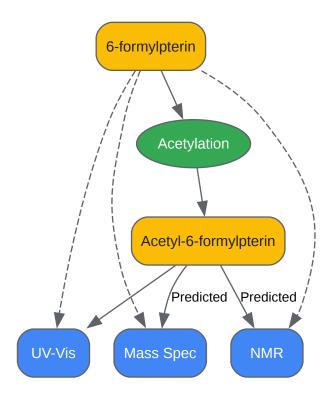


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Caption: Workflow for the synthesis and purification of **Acetyl-6-formylpterin**.

Spectroscopic Analysis Relationship





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Caption: Relationship between 6-formylpterin, **Acetyl-6-formylpterin**, and their spectroscopic analysis.

Conclusion

This technical guide consolidates the available spectroscopic information for **Acetyl-6-formylpterin**, a compound of increasing importance in immunological research. While direct experimental NMR and mass spectrometry data are currently scarce in the public literature, this guide provides a foundation for its characterization through available UV-Vis data, a detailed synthesis protocol, and a comparative analysis with its precursor, 6-formylpterin. The provided workflows and predictive data serve as a valuable resource for researchers and professionals in the field of drug development and immunology, facilitating further investigation into the properties and applications of this intriguing molecule. It is recommended that future work focus on the full experimental spectroscopic characterization of **Acetyl-6-formylpterin** to build upon the foundational information presented herein.



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